molecular formula C22H18FNO2 B5849936 N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide

Cat. No.: B5849936
M. Wt: 347.4 g/mol
InChI Key: ZRUVFRPYLSKAEB-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to a benzamide structure, which is further substituted with a 3,4-dimethylphenyl group

Properties

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c1-14-9-10-17(11-15(14)2)21(25)16-5-4-8-20(13-16)24-22(26)18-6-3-7-19(23)12-18/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUVFRPYLSKAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 3,4-Dimethylphenyl Group: The next step involves the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride derivative of 3,4-dimethylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the intermediate product with the benzamide core under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)cyclohexanecarboxamide
  • N,N-dimethylbenzamide

Uniqueness

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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